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Compound of Interest

Compound Name: 3-[(Pentan-3-yl)oxy]aniline

CAS No.: 653604-37-6

Cat. No.: B12530532

Get Quote

Executive Summary
3-Alkoxyanilines (m-alkoxyanilines) are critical aromatic intermediates defined by the presence

of an amino group (

) and an alkoxy group (

) in a meta relationship on a benzene ring.[1][2][3] This structural motif is electronically unique:
both substituents are electron-donating by resonance (

) but inductively withdrawing (

) to varying degrees.[1][2][3] This "mismatched" electronic push-pull makes them versatile
scaffolds in the synthesis of azo dyes, agrochemicals, and high-value pharmaceuticals (e.g.,
Brexpiprazole).[1][4]

This guide provides a rigorous analysis of their synthesis, chemical behavior, and application in

drug development.[1][4]

Chemical Structure & Electronic Properties[1][2]
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The 3-alkoxyaniline core exhibits distinct reactivity due to the cooperative directing effects of its

substituents.[2][3]

Amino Group (

): Strong activator, ortho, para-director.[1][2][3][4]

Alkoxy Group (

): Moderate activator, ortho, para-director.[1][2][3][4]

Meta-Relationship: The 3-position placement means their directing effects reinforce each

other at the C4 and C6 positions, while the C2 position is sterically crowded but electronically

activated.[1][2][3]

Reactivity Hotspots
C4/C6: Primary sites for Electrophilic Aromatic Substitution (EAS) (e.g., halogenation,

nitration).[1][4]

C2: Secondary site for EAS; often requires blocking C4 to access.[2]

N1: Nucleophilic center for acylation, alkylation, or diazotization.[1][4]

Synthetic Pathways[1][4][5][6][7]
High-purity synthesis is essential for pharmaceutical applications.[2][3] Two primary industrial

routes exist: Reduction of Nitroarenes and O-Alkylation of Aminophenols.[2][3]

Method A: Catalytic Hydrogenation of 3-
Alkoxynitrobenzenes
This is the preferred industrial route due to atom economy and scalability.[2][3]

Protocol:

Substrate: 3-Nitroanisole (or corresponding alkoxy derivative).[2]

Catalyst: 5% Pd/C or Raney Nickel.
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Solvent: Methanol or Ethanol.[2]

Conditions: 3–5 bar

pressure, 40–60°C.

Workup: Filtration of catalyst (under inert atmosphere to prevent ignition), followed by

distillation.

Technical Insight: Avoid acidic conditions during workup to prevent hydrolysis of the alkoxy

group (ether cleavage).[1]

Method B: O-Alkylation of 3-Aminophenol
Used when the specific alkoxy chain is complex (e.g., fluorinated chains) or not available as a

nitro-precursor.[1][2][3]

Protocol:

Substrate: 3-Aminophenol.

Base: Potassium Carbonate (

) or Sodium Hydroxide (

).

Alkylating Agent: Alkyl halide (

) or Dialkyl sulfate.[2]

Solvent: Acetone or DMF (aprotic polar solvents favor O-alkylation over N-alkylation).[1][2][3]
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Control: Strict stoichiometry (1.05 eq. base) is required to prevent N-alkylation side products.

[1][2][3]

Visualization: Synthetic Logic Flow
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(H2, Pd/C, MeOH)
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(R-X, K2CO3, Acetone)
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(Target Scaffold)

High Yield (>95%)

Flexible R-group

N-Alkylated Impurity
(Avoid via stoichiometry)

Over-alkylation risk

Click to download full resolution via product page

Caption: Comparison of reductive (top) and alkylation (bottom) pathways for 3-alkoxyaniline

synthesis.

Pharmaceutical Applications
The 3-alkoxyaniline moiety acts as a bioisostere for other aromatic systems, improving

solubility and metabolic stability.[1][2]

Case Study: Brexpiprazole (Rexulti)
Brexpiprazole is an FDA-approved atypical antipsychotic.[1][2][3]

Role of Scaffold: The 3-methoxyaniline fragment is acylated to form the N-cinnamoyl-3-

methoxyaniline intermediate.[2][3]

Function: The methoxy group at the meta-position provides a specific steric and electronic

profile that optimizes binding affinity to Dopamine D2 and Serotonin 5-HT1A receptors.[2][3]

Case Study: Oteseconazole (Vivjoa)
An antifungal agent utilizing a fluorinated alkoxy chain.[1][2][5]

Role of Scaffold: Contains a trifluoroethoxy group on the phenyl ring.[5]
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Significance: The fluorinated alkoxy group increases lipophilicity and metabolic resistance

compared to a standard methoxy group.

Data Summary: Key Pharmaceutical Intermediates
Drug Name Therapeutic Area Scaffold Role Starting Material

Brexpiprazole Antipsychotic
Linker unit (Amide

formation)
3-Methoxyaniline

Oteseconazole Antifungal Core pharmacophore
4-(2,2,2-

trifluoroethoxy)aniline*

Gefitinib Oncology (EGFR)
Quinazoline

substitution

3-Chloro-4-

fluoroaniline (Analog)

*Note: Oteseconazole uses a para-substituted analog, but the chemistry of introducing the

fluoro-alkoxy chain via O-alkylation is identical to Method B described above.[1][3][4]

Reactivity & Functionalization[1][3][4]
Understanding the regioselectivity of the 3-alkoxyaniline ring is crucial for designing

downstream derivatives.[2]

Electrophilic Aromatic Substitution (EAS)
The amino and alkoxy groups direct incoming electrophiles to the ortho and para positions

relative to themselves.[1]

Position 4 (Para to NH2, Ortho to OR): Highly reactive.[1][4] Major product for halogenation.

[2]

Position 6 (Ortho to NH2, Para to OR): Reactive.[1][4]

Position 2 (Ortho to both): Sterically hindered; formed in minor amounts.[1]

Visualization: Regioselectivity Map
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Caption: Regioselectivity of electrophilic attack on the 3-alkoxyaniline ring.

Safety & Handling (E-E-A-T)
Warning: 3-Alkoxyanilines are toxic and potential mutagens.[2][3] Strict adherence to safety

protocols is mandatory.

Acute Toxicity: LD50 (Oral, Rat) is typically ~500 mg/kg.[1][4]

Hazard Codes: H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335

(Respiratory irritant), H373 (Organ damage).[1][4]

Specific Hazard:Methemoglobinemia.[2] Like many anilines, absorption through skin or

inhalation can oxidize hemoglobin, reducing blood oxygen-carrying capacity.[1][4]

Symptom:[3][6] Cyanosis (blue skin/lips).[1][2]

First Aid: Remove from exposure immediately.[2] Administer oxygen.[2] Methylene blue is

the specific antidote.[2]

Handling Protocol:

PPE: Butyl rubber gloves (nitrile may degrade), chemical splash goggles, and a NIOSH-

approved respirator if dust/vapor is present.[1]

Engineering Controls: All weighing and transfer must occur inside a certified fume hood.
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Waste: Segregate as hazardous organic waste. Do not mix with oxidizers (risk of exothermic

reaction).[1][2]

References
Brexpiprazole Synthesis: U.S. National Library of Medicine.[2] (2015).[1][2][7] Brexpiprazole:

Drug Information. PubChem.[2] Available at: [Link][1][4]

Synthesis of 3-Aminophenol (Precursor): Preparation of 3-aminophenol.[1][2][3] PrepChem.

Available at: [Link]

Safety Data: National Center for Biotechnology Information.[2] (2024).[1][2] PubChem

Compound Summary for CID 10824, 3-Methoxyaniline. Available at: [Link][1][4]

Pharmaceutical Trends: "The Latest FDA-Approved Pharmaceuticals Containing Fragments

of Tailor-Made Amino Acids and Fluorine."[2][3] Molecules, 2022.[1][8][9][10] Available at:

[Link][1][4]

Reactivity of Anilines: "Electrophilic Aromatic Substitution: The Six Key Reactions." Master

Organic Chemistry. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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